molecular formula C9H7N3O3 B13183384 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid

4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B13183384
M. Wt: 205.17 g/mol
InChI Key: WXXSIZJMZZPSLT-UHFFFAOYSA-N
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Description

4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenylacetic acid
  • 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
  • 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzonitrile

Uniqueness

Compared to these similar compounds, 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to its specific combination of the triazole ring and benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various applications .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid

InChI

InChI=1S/C9H7N3O3/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)

InChI Key

WXXSIZJMZZPSLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)N2)C(=O)O

Origin of Product

United States

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